Cas no 780-02-9 (N-cyclohexyl-4-methoxyaniline)
N-cyclohexyl-4-methoxyaniline Chemical and Physical Properties
Names and Identifiers
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- N-Cyclohexyl-P-Methoxyaniline
- N-CYCLOHEXYL-4-METHOXYANILINE
- 4-cyclohexylamino-1-methoxybenzene
- 4-methoxy-N-cyclohexylbenzeneamine
- N-(4-Methoxyphenyl)cyclohexylamine
- N-cyclohexyl-4-methoxy-aniline
- N-cyclohexyl-4-methoxy-benzeneamine
- N-cyclohexyl-N-(4-methoxyphenyl)amine
- N-Cyclohexyl-p-anisidine
- N-cyclohexyl-p-methoxyphenylamine
- N-Cyklohexyl-p-anisidin
- N-Cyklohexyl-p-anisidin [Czech]
- p-ANISIDINE,N-CYCLOHEXYL
- J-523539
- A839311
- 2-((2,3-Dimethylphenyl)amino)-2-phenylacetic acid
- BCEHDRNCEWCNIW-UHFFFAOYSA-N
- 780-02-9
- EN300-165214
- DTXSID90228650
- p-ANISIDINE, N-CYCLOHEXYL-
- AKOS000241324
- SCHEMBL674674
- BRN 2646047
- DB-321068
- G50420
- N-cyclohexyl-4-methoxyaniline
-
- MDL: MFCD01670362
- Inchi: 1S/C13H19NO/c1-15-13-9-7-12(8-10-13)14-11-5-3-2-4-6-11/h7-11,14H,2-6H2,1H3
- InChI Key: BCEHDRNCEWCNIW-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1)NC1CCCCC1
Computed Properties
- Exact Mass: 205.14700
- Monoisotopic Mass: 205.146664
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.3
- XLogP3: 3.7
Experimental Properties
- Density: 1.05
- Boiling Point: 335.3°C at 760 mmHg
- Flash Point: 136.6°C
- Refractive Index: 1.564
- PSA: 21.26000
- LogP: 3.51280
N-cyclohexyl-4-methoxyaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D650578-1g |
N-cyclohexyl-4-methoxyaniline |
780-02-9 | 95% | 1g |
$325 | 2024-08-03 | |
| eNovation Chemicals LLC | D650578-5g |
N-cyclohexyl-4-methoxyaniline |
780-02-9 | 95% | 5g |
$785 | 2024-08-03 | |
| Enamine | EN300-165214-0.05g |
N-cyclohexyl-4-methoxyaniline |
780-02-9 | 0.05g |
$311.0 | 2023-06-08 | ||
| Enamine | EN300-165214-0.1g |
N-cyclohexyl-4-methoxyaniline |
780-02-9 | 0.1g |
$327.0 | 2023-06-08 | ||
| Enamine | EN300-165214-0.25g |
N-cyclohexyl-4-methoxyaniline |
780-02-9 | 0.25g |
$341.0 | 2023-06-08 | ||
| Enamine | EN300-165214-0.5g |
N-cyclohexyl-4-methoxyaniline |
780-02-9 | 0.5g |
$356.0 | 2023-06-08 | ||
| Enamine | EN300-165214-1.0g |
N-cyclohexyl-4-methoxyaniline |
780-02-9 | 1g |
$371.0 | 2023-06-08 | ||
| Enamine | EN300-165214-2.5g |
N-cyclohexyl-4-methoxyaniline |
780-02-9 | 2.5g |
$726.0 | 2023-06-08 | ||
| Enamine | EN300-165214-5.0g |
N-cyclohexyl-4-methoxyaniline |
780-02-9 | 5g |
$1075.0 | 2023-06-08 | ||
| Enamine | EN300-165214-10.0g |
N-cyclohexyl-4-methoxyaniline |
780-02-9 | 10g |
$1593.0 | 2023-06-08 |
N-cyclohexyl-4-methoxyaniline Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on N-cyclohexyl-4-methoxyaniline
Research Briefing on N-cyclohexyl-4-methoxyaniline (CAS: 780-02-9) in Chemical Biology and Pharmaceutical Applications
N-cyclohexyl-4-methoxyaniline (CAS: 780-02-9) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules and its role in modulating biological pathways. This briefing provides an overview of the latest research developments, focusing on its structural properties, synthetic applications, and therapeutic potential.
Structural analysis of N-cyclohexyl-4-methoxyaniline reveals a unique combination of a cyclohexyl group and a methoxy-substituted aniline moiety, which contributes to its versatility in chemical reactions. Recent publications have explored its use in the synthesis of novel heterocyclic compounds, particularly in the development of kinase inhibitors and antimicrobial agents. The compound's ability to act as a building block for more complex structures has been demonstrated in several high-impact studies.
In pharmaceutical research, N-cyclohexyl-4-methoxyaniline has shown promise as a precursor for drug candidates targeting inflammatory diseases and cancer. A 2023 study published in the Journal of Medicinal Chemistry reported its incorporation into a series of small molecules that exhibited potent inhibitory activity against specific protein kinases involved in tumor progression. The researchers noted that the methoxy group played a critical role in enhancing the compounds' binding affinity and selectivity.
From a methodological perspective, recent advances in the synthesis and purification of N-cyclohexyl-4-methoxyaniline have improved its accessibility for research purposes. Green chemistry approaches, including catalytic hydrogenation and solvent-free reactions, have been successfully applied to its production, reducing environmental impact while maintaining high yields. These developments are particularly relevant given the growing emphasis on sustainable practices in pharmaceutical manufacturing.
Safety and toxicological assessments of N-cyclohexyl-4-methoxyaniline have been the subject of recent investigations. While generally considered stable under standard laboratory conditions, studies have recommended proper handling procedures due to potential skin and eye irritation. Regulatory agencies are currently evaluating its classification, with particular attention to its use in large-scale pharmaceutical applications.
Looking forward, the unique chemical properties of N-cyclohexyl-4-methoxyaniline suggest continued importance in drug discovery programs. Its modular structure allows for diverse chemical modifications, making it valuable for combinatorial chemistry approaches. Several research groups have proposed its use in the development of targeted therapies, particularly in areas where traditional drug scaffolds have shown limitations. The compound's potential in creating novel antimicrobial agents is also gaining attention in light of increasing antibiotic resistance.
In conclusion, N-cyclohexyl-4-methoxyaniline (CAS: 780-02-9) represents a versatile and valuable compound in contemporary chemical biology and pharmaceutical research. Its applications span from synthetic chemistry to drug development, with recent studies underscoring its potential in addressing challenging therapeutic areas. As research continues to uncover new aspects of its chemical behavior and biological activity, this compound is likely to remain a focus of scientific investigation in the coming years.
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